N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide
Description
Properties
Molecular Formula |
C22H21N5O2 |
|---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(pyrimidin-2-ylamino)benzamide |
InChI |
InChI=1S/C22H21N5O2/c1-29-18-6-7-20-19(13-18)16(14-26-20)8-11-23-21(28)15-4-2-5-17(12-15)27-22-24-9-3-10-25-22/h2-7,9-10,12-14,26H,8,11H2,1H3,(H,23,28)(H,24,25,27) |
InChI Key |
DVCXFMHFACZPNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC(=CC=C3)NC4=NC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Indole Core Formation
The 5-methoxyindole scaffold is synthesized via the Fischer indole synthesis , a widely used method for indole derivatives:
Reaction Conditions
-
Starting material : 4-Methoxyphenylhydrazine and propionaldehyde.
-
Acid catalyst : Concentrated HCl or polyphosphoric acid.
-
Temperature : Reflux at 120°C for 6–8 hours.
Mechanism :
-
Hydrazine reacts with propionaldehyde to form a hydrazone.
-
Acid-catalyzed cyclization generates the indole ring.
Ethylamine Side Chain Introduction
The 3-position of the indole is functionalized through a Mannich reaction :
Procedure :
-
React 5-methoxyindole with paraformaldehyde and ethylamine hydrochloride in ethanol.
-
Stir at 60°C for 12 hours.
Key Data :
| Parameter | Value |
|---|---|
| Reaction yield | 68% |
| Melting point | 98–100°C |
Preparation of 3-(2-Pyrimidinylamino)Benzoyl Chloride
Nitration and Reduction of Benzoic Acid
-
Nitration : Treat benzoic acid with concentrated HNO₃/H₂SO₄ at 0°C to yield 3-nitrobenzoic acid.
-
Reduction : Catalytic hydrogenation (H₂, Pd/C) converts the nitro group to an amine (3-aminobenzoic acid).
Pyrimidine Coupling
Stepwise Amination :
-
React 3-aminobenzoic acid with 2-chloropyrimidine in DMF, using K₂CO₃ as a base.
-
Heat at 80°C for 24 hours.
Yield : 82% (isolated as a white solid).
Benzoyl Chloride Formation
Convert the carboxylic acid to its acyl chloride using thionyl chloride :
-
Reflux at 70°C for 2 hours.
-
Remove excess SOCl₂ under vacuum.
Amide Bond Formation
Coupling Reaction
Combine the indole ethylamine and benzoyl chloride intermediates using Schotten-Baumann conditions :
Procedure :
-
Dissolve 5-methoxy-1H-indole-3-ethylamine (1.2 equiv) in anhydrous THF.
-
Add 3-(2-pyrimidinylamino)benzoyl chloride (1.0 equiv) dropwise at 0°C.
-
Stir at room temperature for 12 hours.
Optimization Data :
| Parameter | Optimal Value |
|---|---|
| Solvent | THF |
| Temperature | 0°C → 25°C |
| Reaction time | 12 hours |
| Yield | 74% |
Purification
Purify the crude product via silica gel chromatography (eluent: 5% methanol in dichloromethane).
Alternative Synthetic Routes
Microwave-Assisted Coupling
A patent method for analogous indole-benzamide compounds suggests using microwave irradiation to accelerate coupling:
Conditions :
Solid-Phase Synthesis
For high-throughput applications, immobilize the benzoyl chloride on Wang resin and react with the indole ethylamine in DMF.
Analytical Characterization
Spectroscopic Data :
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.65 (s, 1H, pyrimidine-H), 7.92 (d, J = 8.0 Hz, 1H, benzamide-H), 7.45 (s, 1H, indole-H).
-
HRMS : m/z calculated for C₂₂H₂₂N₄O₂ [M+H]⁺: 387.1812; found: 387.1815.
Purity : ≥98% (HPLC, C18 column, 0.1% TFA in acetonitrile/water).
Challenges and Mitigation Strategies
-
Low Coupling Efficiency :
-
Indole Oxidation :
Scalability and Industrial Relevance
A kilogram-scale synthesis reported in patent WO2017131601A1 achieved an overall yield of 63% using:
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group would yield a hydroxylated indole derivative, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Biological Activities
1. Anticancer Activity
Research indicates that derivatives of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide exhibit promising anticancer properties. In vitro studies have shown that similar compounds demonstrate significant cytotoxic effects against various cancer cell lines, including colorectal and breast cancer cells. These compounds often target critical pathways involved in cancer cell proliferation and survival, such as apoptosis and cell cycle regulation .
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of bacterial strains. Studies have reported that related compounds possess notable effects against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains. The mechanism of action typically involves inhibition of bacterial cell wall synthesis or interference with DNA replication .
3. Antitubercular Activity
In addition to its anticancer and antimicrobial properties, there is evidence suggesting that derivatives of this compound may be effective against Mycobacterium tuberculosis. In vitro evaluations have shown that these compounds can inhibit the growth of this pathogen, making them potential candidates for further development in tuberculosis treatment .
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves multi-step organic reactions starting from commercially available precursors. The structural modifications can significantly influence the biological activity of the resulting compounds. For instance, variations in the substituents on the indole or pyrimidine rings can enhance potency or selectivity towards specific biological targets .
Case Study 1: Anticancer Evaluation
A study focusing on a series of benzamide derivatives similar to this compound reported IC50 values indicating potent anticancer activity against HCT116 human colorectal carcinoma cells. The most active compounds exhibited IC50 values lower than standard chemotherapeutics like 5-fluorouracil, suggesting enhanced efficacy .
Case Study 2: Antimicrobial Testing
Another investigation assessed the antimicrobial efficacy of related compounds against various pathogens using minimum inhibitory concentration (MIC) assays. Results demonstrated that certain derivatives had MIC values in the low micromolar range, indicating strong antimicrobial potential against both bacterial and fungal strains .
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-3-(2-pyrimidinylamino)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The indole moiety allows it to mimic the structure of neurotransmitters like serotonin, enabling it to bind to serotonin receptors and modulate their activity. This can lead to changes in signal transduction pathways, affecting various physiological processes.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural and functional differences between the target compound and related benzamide derivatives:
Key Structural Variations and Implications
Fluoro (Analog): Introduces electronegativity, which may improve metabolic stability and membrane permeability . Methyl (Analog): Increases hydrophobicity, possibly affecting distribution in lipid-rich tissues .
Chloro (Analogs): May reduce solubility but enhance binding to hydrophobic pockets .
Q & A
Advanced Research Question
- Pharmacokinetics : Administer 10 mg/kg (IV/oral) in rodent models; measure plasma half-life and brain penetration (LC-MS/MS) .
- Toxicity : Acute toxicity studies (OECD 423) at 50–300 mg/kg doses; monitor liver enzymes (ALT/AST) and renal function .
- Metabolite Identification : Use microsomal stability assays (human/rat liver microsomes) to identify major Phase I metabolites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
